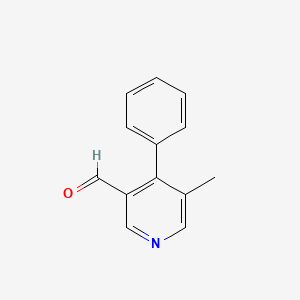

5-Methyl-4-phenylpyridine-3-carboxaldehyde

Description

5-Methyl-4-phenylpyridine-3-carboxaldehyde is a pyridine derivative featuring a methyl group at position 5, a phenyl substituent at position 4, and a carboxaldehyde functional group at position 3. This compound’s structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

5-methyl-4-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-14-8-12(9-15)13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWXYGQYANLMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450057 | |

| Record name | 5-Methyl-4-phenylpyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404338-67-6 | |

| Record name | 5-Methyl-4-phenylpyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenylpyridine-3-carboxaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyridine derivative using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-Methyl-4-phenylpyridine-3-carboxaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The methyl and phenyl groups on the pyridine ring can participate in various substitution reactions, such as electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used under controlled conditions.

Major Products:

Oxidation: 5-Methyl-4-phenylpyridine-3-carboxylic acid.

Reduction: 5-Methyl-4-phenylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

While a comprehensive profile of the applications of "5-Methyl-4-phenylpyridine-3-carboxaldehyde" is not available from the provided search results, the following information is relevant to understanding its potential and the uses of related compounds:

Pyridine Derivatives: Therapeutic Potential

- Antimicrobial Properties: Pyridine derivatives, particularly pyridine-4-carbonyl-pyrazole derivatives, exhibit strong antimicrobial properties, demonstrating potent antibacterial and antifungal activities .

- Anti-inflammatory and Analgesic Effects: Phenyl-substituted pyridine derivatives can reduce inflammation and pain by enhancing affinity for COX-2 enzymes .

- Cytotoxic Effects: Certain 3-substituted phenyl-pyridine-pyrazole derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis .

- Antiviral Candidates: Pyridine-4-carbonyl derivatives have demonstrated the ability to inhibit influenza virus replication, suggesting their potential as antiviral candidates .

- Alzheimer's Treatment: Pyridine-pyrazole derivatives have been found to effectively inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease .

Specific Pyridine and Thiazole Compounds: Case Studies

- Anticonvulsant Properties: A compound, namely 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties .

- Antitumor Activity: A thiazole-pyridine hybrid has better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Another compound showed excellent growth-inhibitory effects on various cell lines, especially the HT29 cell line .

- Antibacterial Activity: Novel methylthiazole-based thiazolidinones derivatives displayed antibacterial action against E. coli and B. cereus . One compound outperformed reference medications against resistant pathogens like MRSA, P. aeruginosa, and E. coli .

Pyrazine Derivatives: Bioactivity

- Hepatitis C Virus (HCV) Inhibition: Pyrazine derivatives have shown inhibitory activity against RdRp (RNA-dependent RNA polymerase) encoded by the HCV virus .

- Neural Function and Neurovascular Protection: Cinnamic acid–pyrazine derivatives can enhance the bioactivity of cinnamic acid derivatives, increasing activity against free radical damage in human microvascular endothelial and neuroblastoma cell lines .

Parkinson's Disease and Oxidative Stress

- In vitro and in vivo models of Parkinson's disease suggest that increased oxidant production leads to mitochondrial dysfunction in dopaminergic neurons .

- The compound MPP+ caused a dose- and time-dependent decrease in oxygen consumption and stimulated the Extracellular Acidification Rate (ECAR), which is used as a measure of glycolysis .

Biological Activity

5-Methyl-4-phenylpyridine-3-carboxaldehyde, a compound with the chemical formula C12H11N1O, has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group and a phenyl group, along with an aldehyde functional group. This unique structure contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in models of Parkinson's disease (PD). In vitro studies demonstrated that it could protect dopaminergic neurons from neurotoxic agents.

Case Study: Neuroprotection in PD Models

A study utilized the MPTP mouse model to assess the neuroprotective effects of this compound. Results indicated that treatment significantly reduced dopaminergic neuron loss compared to control groups, suggesting its potential as a therapeutic agent for PD .

The proposed mechanisms by which this compound exerts its biological effects include:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurodegeneration.

- Neurotransmitter Modulation : Interaction with neurotransmitter systems that may enhance neuronal survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring can significantly influence its efficacy as an antioxidant and neuroprotective agent.

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Effect | Reference |

|---|---|---|

| Methyl Group | Enhanced antioxidant activity | |

| Phenyl Group | Increased neuroprotective properties |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed pathways involved in its biological activities.

- Derivatives Development : Synthesizing analogs to enhance potency and selectivity.

Comparison with Similar Compounds

Structural Comparison with Similar Pyridine Derivatives

The compound’s uniqueness lies in the positioning of its substituents. Below is a structural comparison with key analogs (see Table 1 ):

Key Observations :

- Functional Group Contrast : The aldehyde group in the target compound is more reactive toward nucleophiles than the ester group in methyl 2-methylpyridine-3-carboxylate .

- Aromaticity vs. Saturation : Unlike MPTP—a neurotoxic tetrahydropyridine linked to parkinsonism —the target compound is fully aromatic, likely altering its biological interactions.

Physicochemical Properties

While empirical data for this compound is scarce, inferences can be drawn from analogs:

- Solubility: Expected to be low in water due to the hydrophobic phenyl and methyl groups. Higher solubility in organic solvents (e.g., DCM, ethanol) is anticipated.

- Boiling/Melting Points : Aldehydes generally exhibit lower boiling points than esters of similar molecular weight. The rigid aromatic system may elevate melting points compared to MPTP.

- Stability : The aldehyde group may render the compound susceptible to oxidation, necessitating storage under inert conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.